2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide
Overview
Description
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the aniline derivative: Starting with 3-chloro-2-methylaniline, the compound is reacted with methylsulfonyl chloride under basic conditions to form the N-methylsulfonylanilino intermediate.
Acylation reaction: The intermediate is then subjected to acylation with 2-cyclohexylsulfanylethyl acetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, potentially as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide: can be compared with other sulfonyl-containing aniline derivatives or acetamide compounds.
N-(2-cyclohexylsulfanylethyl)acetamide: derivatives with different substituents on the aniline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S2/c1-14-16(19)9-6-10-17(14)21(26(2,23)24)13-18(22)20-11-12-25-15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTSDZJTGGJHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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